3,4-Dimethoxyphthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxyphthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWJYWSRUJSAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199739 | |
| Record name | 3,4-Dimethoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dimethoxy-1,2-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
518-90-1 | |
| Record name | Hemipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hemipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC134534 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134534 | |
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| Record name | 3,4-Dimethoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMIPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF46H3Q77T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethoxy-1,2-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | 3,4-Dimethoxy-1,2-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Synthetic Methodologies for 3,4 Dimethoxyphthalic Acid
Established Synthetic Pathways
The synthesis of 3,4-Dimethoxyphthalic acid can be achieved through well-documented chemical routes that ensure a high purity of the final product. These pathways often begin with commercially available or readily synthesized starting materials.
Esterification of Phthalic Anhydride (B1165640) and Subsequent Transformations
A common and direct method for synthesizing this compound involves the use of its corresponding anhydride, often referred to as hemipinic anhydride. ontosight.ainasa.gov This process typically begins with an esterification reaction, followed by carefully controlled oxidation and hydrolysis steps to yield the desired dicarboxylic acid. ontosight.ai
Role of Specific Phthalic Anhydride Isomers
The specific isomer of the starting material is critical to the synthesis. To produce this compound, the required precursor is 3,4-dimethoxyphthalic anhydride . The positions of the methoxy (B1213986) groups on the benzene (B151609) ring are fixed in this precursor, directly dictating the substitution pattern of the final product. Using a different isomer, such as 3,5-dimethoxyphthalic anhydride or 4,5-dimethoxyphthalic anhydride, would result in the synthesis of the corresponding isomeric phthalic acid, not the 3,4-disubstituted target compound. The anhydride of hemipinic (3,4-dimethoxyphthalic) acid is noted to be a reactive intermediate in various condensation reactions. nasa.gov
Oxidation and Hydrolysis Reactions
Following the initial transformations of the anhydride, oxidation and hydrolysis are key steps. ontosight.ai While direct esterification of the anhydride followed by hydrolysis is a conceptual pathway, related oxidation processes like the Baeyer-Villiger oxidation are well-documented for producing substituted benzoic acids from corresponding aldehydes or ketones. For instance, 3,4-dimethoxybenzoic acid can be prepared with a high yield through a Baeyer-Villiger reaction of 3,4-dimethoxybenzaldehyde (B141060) using reagents like hydrogen peroxide and formic acid. beilstein-journals.orgrsc.org After the necessary oxidative transformations to establish the carboxylic acid functionalities from other groups, a final hydrolysis step is employed. This step, typically carried out in an aqueous acidic or basic medium, serves to convert any ester intermediates into the final dicarboxylic acid. Thermally assisted hydrolysis and methylation (THM) is a known technique that can cleave ester bonds and produce methyl esters of acids like 3,4-dimethoxybenzoic acid, demonstrating the principles of ester cleavage relevant to the final hydrolysis step in a synthetic sequence. acs.org
Derivation from Related Precursors
Alternative synthetic strategies involve building the this compound structure from other related molecules. These multi-step sequences can offer flexibility and may be adapted from the synthesis of similar isomers, such as 3,5-dimethoxyphthalic acid.
Approaches Involving Benzo[c]furanone Intermediates (Referencing analogous 3,5-dimethoxyphthalic acid synthesis)
An analogous synthesis for the 3,5-isomer highlights a pathway involving benzo[c]furanone intermediates. A patent for the synthesis of 3,5-dimethoxyphthalic anhydride outlines a multi-step process that proceeds through several benzo[c]furanone derivatives. google.com This method suggests that a similar approach could be developed for the 3,4-isomer, provided the correct starting materials are used.
The analogous synthesis for the 3,5-isomer involves the following key transformations:
Synthesis of (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone. google.com
Conversion to (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid via hydrolysis with sodium hydroxide. google.com
Decarboxylation to form (4,6-dimethoxy)-2-benzo[c]furanone by heating in dimethyl phthalate (B1215562). google.com
Oxidation of the furanone ring with potassium permanganate (B83412) to yield 3,5-dimethoxyphthalic acid. google.com
Subsequent dehydration with acetic anhydride to form the final 3,5-dimethoxyphthalic anhydride. google.com
A hypothetical pathway for this compound would analogously start with a 5,6-dimethoxy-substituted benzo[c]furanone precursor.
Table 1: Analogous Synthesis of 3,5-Dimethoxyphthalic Acid via Benzo[c]furanone Intermediates google.com
| Step | Intermediate Name | Key Reagents | Purpose |
|---|---|---|---|
| 1 | (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone | - | Starting Material Synthesis |
| 2 | (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid | Sodium Hydroxide | Hydrolysis |
| 3 | (4,6-dimethoxy)-2-benzo[c]furanone | Heat, Dimethyl Phthalate | Decarboxylation |
| 4 | 3,5-dimethoxyphthalic acid | Potassium Permanganate | Oxidation |
Multistep Reaction Sequences for Phthalimide (B116566)/Phthalic Acid Derivatives (Referencing analogous 3,5-dimethoxyphthalic acid synthesis)
Another versatile approach can be adapted from the synthesis of phthalimide and phthalic acid derivatives. Research on N-substituted 3,5-dimethoxy phthalimide derivatives demonstrates a multi-step reaction sequence starting from 3,5-dimethoxybenzoic acid. jlu.edu.cn This pathway involves the sequential generation of a phthalic anhydride and then a phthalimide, which can be a precursor to the corresponding phthalic acid. jlu.edu.cn
This analogous synthesis for the 3,5-isomer derivatives includes these general steps:
Start with 3,5-dimethoxybenzoic acid as the precursor. jlu.edu.cn
Perform reactions to build the second carboxylic acid group and cyclize to form 3,5-dimethoxyphthalic anhydride. jlu.edu.cn
React the anhydride with an amine to generate the corresponding 3,5-dimethoxyphthalimide derivative. jlu.edu.cn
To obtain the free this compound, a similar sequence would begin with 3,4-dimethoxybenzoic acid. Once the 3,4-dimethoxyphthalimide is formed, it can be converted to the desired phthalic acid via hydrolysis, a standard method for cleaving the imide ring.
Table 2: General Steps for Analogous Synthesis of Phthalimide Derivatives jlu.edu.cn
| Step | Process | Intermediate/Product | Relevance to this compound |
|---|---|---|---|
| 1 | Start with precursor acid | 3,5-Dimethoxybenzoic acid | Analogous start would be 3,4-dimethoxybenzoic acid. |
| 2 | Ring formation/cyclization | 3,5-Dimethoxyphthalic anhydride | A key intermediate that would be formed is 3,4-dimethoxyphthalic anhydride. |
| 3 | Imide formation | N-substituted 3,5-dimethoxy phthalimide | Formation of 3,4-dimethoxyphthalimide would be a key step. |
| 4 | Hydrolysis (hypothetical) | 3,5-Dimethoxyphthalic acid | Hydrolysis of the imide would yield the target this compound. |
Iii. Chemical Reactivity and Derivatization of 3,4 Dimethoxyphthalic Acid
Fundamental Reaction Mechanisms
The reactivity of 3,4-dimethoxyphthalic acid can be systematically understood by examining the reactions characteristic of its primary functional groups.
The two carboxylic acid groups are the most reactive sites for many common organic transformations, enabling the formation of anhydrides, esters, and amides.
Like other phthalic acid derivatives, this compound readily undergoes intramolecular dehydration to form a stable, five-membered cyclic anhydride (B1165640) known as 3,4-dimethoxyphthalic anhydride. coconote.applookchem.com This reaction is typically achieved by heating the dicarboxylic acid, which results in the elimination of a water molecule. coconote.app Alternatively, chemical dehydrating agents such as acetic anhydride can be employed to facilitate the conversion under milder conditions. The resulting anhydride is a versatile and frequently used intermediate in its own right, serving as a key building block for more complex molecules. rsc.orgniscpr.res.in For instance, the progress of the reaction can be monitored via FT-IR spectroscopy by observing the disappearance of the broad O–H stretch of the carboxylic acid and the appearance of the characteristic C=O stretches of the anhydride group.
The carboxylic acid moieties of this compound can be converted into a wide array of ester and amide derivatives.
Esterification: The formation of esters from this compound can be accomplished through several standard protocols. The classic Fischer esterification involves heating the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org More contemporary methods, which proceed under milder conditions, utilize coupling agents. A common and highly efficient method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach is suitable for a wide variety of alcohols, including those that may be sensitive to strongly acidic conditions. orgsyn.org
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, conc. H₂SO₄ (catalyst) | Heated, often under reflux | libretexts.org |
| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent (e.g., Dichloromethane), Room Temperature | orgsyn.orggoogle.com |
Amidation: The synthesis of amides from this compound follows pathways similar to esterification, typically involving the activation of the carboxylic acid groups followed by reaction with a primary or secondary amine. Modern peptide coupling reagents are widely used to achieve high yields and minimize side reactions. fishersci.co.uk These reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like HOBt, or phosphonium-based reagents like PyBOP. fishersci.co.uk A notable reaction of this class is the formation of N-substituted phthalimides (cyclic diamides). This is readily achieved by reacting 3,4-dimethoxyphthalic anhydride with a primary amine, often by heating the reactants in a suitable solvent. niscpr.res.in
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Carbodiimide Coupling | Amine, EDC, HOBt | Aprotic polar solvent (e.g., DMF), 0°C to Room Temperature | fishersci.co.uk |
| Phosphonium Salt Coupling | Amine, PyBOP or HATU, Base (e.g., DIEA) | Aprotic polar solvent (e.g., DMF), Room Temperature | fishersci.co.uk |
| From Anhydride (for Imides) | Primary Amine | Heated in a high-boiling solvent (e.g., o-dichlorobenzene) | niscpr.res.in |
The two methoxy (B1213986) groups on the aromatic ring are generally stable, but they can participate in specific reactions, most notably demethylation. The selective removal of a methyl group from an aryl methyl ether is a critical transformation in the synthesis of many natural products and pharmaceuticals. Research has shown that the methoxy group at the para-position (position 4) can be regioselectively cleaved in the presence of a meta-methoxy group (position 3). google.com This is often accomplished using Lewis acids, such as an excess of an aluminum halide in an organic solvent, which coordinates to the ether oxygen and facilitates the removal of the methyl group. google.com
Enzymatic studies have also shed light on the reactivity of these groups. The cytochrome P450 enzyme CYP199A4 can demethylate dimethoxybenzoic acids. rsc.org However, in the case of 3,4-dimethoxybenzoic acid, the presence of the methoxy group at the meta-position (position 3) can cause steric hindrance within the enzyme's active site, leading to reduced binding efficiency and lower catalytic activity compared to other isomers. rsc.org
The benzene (B151609) ring of this compound is electron-rich due to the activating effect of the two methoxy groups, making it susceptible to electrophilic aromatic substitution and other C-H functionalization reactions. The positions for substitution are directed by the existing functional groups.
Advanced catalytic methods have been developed for the functionalization of such activated rings. For example, rhodium-catalyzed C-H activation allows for the annulation of 3,4-dimethoxybenzoic acid with alkynes. researchgate.net In these reactions, the regioselectivity of the C-H bond activation is influenced by a combination of steric factors and the coordinating effects of the methoxy groups with the catalyst's ligands. researchgate.net Other potential functionalizations include electrophilic bromination, which can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a useful reagent for the bromination of various aromatic compounds substituted with electron-donating groups. researchgate.net
Reactions Involving Carboxylic Acid Functionalities
Synthesis of Advanced Chemical Intermediates
This compound and its anhydride are valuable starting materials for the synthesis of more complex molecules that serve as crucial intermediates for pharmaceuticals, dyes, and polymers. lookchem.comontosight.ai
A significant application is in the synthesis of anthraquinone (B42736) derivatives. In a key step, 3,4-dimethoxyphthalic anhydride undergoes a Friedel-Crafts reaction with a substituted benzene derivative, such as o-cresol (B1677501). rsc.orgrsc.org This reaction forms a mixture of benzoylbenzoic acids, which can then be cyclized and further modified to produce complex anthraquinone scaffolds. rsc.orgrsc.org These structures form the core of many synthetic dyes and bioactive molecules. researchgate.net
Another important application is in the synthesis of alkaloid natural products. For example, the reaction of 3,4-dimethoxyphthalic anhydride with homopiperonyl amine yields a key imide intermediate. niscpr.res.in Through regioselective reduction of this imide, researchers have accomplished the synthesis of nuevamine (B1243565) and isonuevamine, demonstrating the utility of this compound derivatives in constructing complex nitrogen-containing heterocyclic systems. niscpr.res.in
Precursor Role in Polymer Chemistry
Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides through step-growth polymerization. Phthalic acid and its anhydride are cornerstone chemicals for producing polyester (B1180765) resins, alkyd resins, and plasticizers. atamanchemicals.comtopfinechem.comchemicalbook.com The two carboxylic acid groups can react with diols or diamines to build long polymer chains.
While specific, large-scale industrial use of this compound in polymers is not widely documented, its structure makes it a candidate for creating specialty polyesters with modified properties. The inclusion of the two methoxy groups onto the phthalic acid backbone would be expected to alter the physical and chemical characteristics of the resulting polymer, such as:
Solubility: The polar methoxy groups could enhance the polymer's solubility in organic solvents.
Thermal Properties: The added bulk and polarity might influence the glass transition temperature (Tg) and thermal stability of the material. Research on other substituted phthalic anhydrides in ring-opening copolymerization (ROCOP) with epoxides shows that the nature of the monomer significantly impacts the thermal properties of the resulting polyesters. mdpi.comacs.org
Flexibility and Rigidity: The substitution pattern on the aromatic ring can affect chain packing and intermolecular forces, thus tuning the flexibility of the final polymer.
The synthesis of polyesters from phthalic acid isomers and diols is a well-established field, with the final material properties being highly dependent on the specific isomer used. researchgate.netacs.org It is plausible that this compound could be employed in a similar fashion to synthesize semi-aromatic polyesters with tailored characteristics.
Table 1: Potential Polymerization Reactions of this compound
| Reaction Type | Co-monomer | Potential Polymer Product | Expected Impact of Methoxy Groups |
|---|---|---|---|
| Polycondensation | Diol (e.g., Propylene Glycol, Glycerol) | Polyester | Increased solubility, modified thermal properties |
| Polycondensation | Diamine | Polyamide | Altered flexibility and hydrogen bonding patterns |
| Ring-Opening Copolymerization (as anhydride) | Epoxide (e.g., Propylene Oxide) | Alternating Polyester | Influence on glass transition temperature and molar mass |
Building Block for Dye Synthesis
Phthalic anhydride is a crucial precursor in the synthesis of a wide variety of dyes, including those of the phthalein, quinoline, and anthraquinone classes. atamanchemicals.comquora.comwikipedia.org These syntheses often involve condensation reactions with phenols or other aromatic compounds. For example, phenolphthalein (B1677637) is famously synthesized by condensing phthalic anhydride with two equivalents of phenol. wikipedia.org
The anhydride of this compound can similarly serve as a starting material for creating complex dye molecules. The presence of the electron-donating methoxy groups on the aromatic ring acts to modify the electronic structure of the resulting chromophore. These groups are known as auxochromes, which can intensify the color and shift it to longer wavelengths (a bathochromic shift).
A documented example is the use of 3,4-dimethoxyphthalic anhydride in a Friedel–Crafts reaction with o-cresol as a key step in the synthesis of anthraquinone derivatives. rsc.org This reaction produces a mixture of benzoylbenzoic acids which, after cyclization and further modification, yield substituted anthraquinones. rsc.org This demonstrates the direct utility of this compound as a building block for creating substituted dye frameworks.
Table 2: Dye Classes and Synthesis from Phthalic Acid Derivatives
| Dye Class | General Reactants with Phthalic Anhydride | Potential Role of 3,4-Dimethoxyphthalic Anhydride |
|---|---|---|
| Anthraquinone Dyes | para-Chlorophenol, other substituted aromatics | Confirmed precursor in the synthesis of trimethoxy-methylanthraquinones. rsc.org |
| Phthalein Dyes | Phenols (e.g., Phenol, Resorcinol) | Could produce phthalein analogues with methoxy groups acting as auxochromes. |
| Quinoline Dyes | Quinaldine derivatives | Could be used to synthesize substituted quinophthalone dyes. google.com |
Intermediate in Complex Organic Molecule Construction (excluding direct pharmaceutical product synthesis)
This compound and its anhydride are versatile intermediates in multi-step organic synthesis. ontosight.airsc.org The ability to convert the carboxylic acid groups into other functionalities (esters, amides, acid chlorides) or to use the aromatic ring as a scaffold allows for the construction of complex molecular architectures.
Its isomer, 4,5-dimethoxyphthalic acid (meta-hemipinic acid), is noted for its application as a building block in the synthesis of more complex molecules, including pharmaceuticals. guidechem.com By analogy, this compound serves a similar role as a valuable starting material. For instance, the degradation of the complex natural product emetine (B1671215) can yield 4,5-dimethoxyphthalic acid (m-hemipinic acid), illustrating the structural relationship between these phthalic acid derivatives and complex natural products. researchgate.net
Research has shown that 3,4-dimethoxyphthalic anhydride undergoes Friedel–Crafts acylation with substituted aromatic compounds like o-cresol to form specific benzoylbenzoic acid intermediates. rsc.org These intermediates are key precursors that can be cyclized to form polycyclic systems, such as anthraquinones, which are foundational structures in both dye chemistry and natural product synthesis. rsc.org This reactivity highlights its utility in building complex molecular frameworks from simpler, commercially available starting materials.
Formation of Co-crystals and Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, ordered structures. Aromatic dicarboxylic acids are exemplary building blocks for creating these assemblies due to the robust and directional nature of the hydrogen bonds formed between carboxylic acid groups. acs.orgnih.gov
Phthalic acid, with its two ortho-positioned carboxylic groups, is known to form co-crystals and complex supramolecular structures with various other molecules, particularly those containing basic nitrogen atoms like aminopyrazine or 2-aminopyrimidine. coastal.edupublish.csiro.auresearchgate.net In these structures, the carboxylic acid groups can donate protons to the basic sites, forming salts linked by strong N⁺-H···O⁻ hydrogen bonds, or they can form neutral O-H···N bonds. iucr.orgacs.org These interactions guide the molecules to self-assemble into predictable patterns, such as chains or rings. researchgate.net For example, a co-crystal of theophylline (B1681296) and phthalic acid forms an infinite helical polymer-like chain through a network of hydrogen bonds. researchgate.net
This compound possesses all the necessary features to be an excellent component in supramolecular chemistry.
Two Carboxylic Acid Groups: These provide strong, directional hydrogen bond donor and acceptor sites, enabling the formation of common and stable supramolecular synthons.
Aromatic Ring: The flat, rigid phenyl ring encourages stacking interactions (π-π interactions) with other aromatic molecules, further stabilizing the assembly.
Two Methoxy Groups: The oxygen atoms of the methoxy groups can act as additional hydrogen bond acceptors, potentially leading to more complex and varied three-dimensional networks compared to unsubstituted phthalic acid.
While specific crystal structures of this compound co-crystals are not detailed in the provided search results, the established principles of supramolecular chemistry and the known behavior of similar aromatic dicarboxylic acids strongly support its potential in this field. acs.orgnih.govnih.gov
Iv. Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can elucidate different aspects of a molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of unique atoms in the structure of 3,4-Dimethoxyphthalic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key signals reveal the presence of aromatic protons and methoxy (B1213986) group protons. The acidic protons of the two carboxylic acid groups typically appear as a very broad singlet at a downfield chemical shift, which can exchange with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The structure of this compound contains 10 carbon atoms, but due to symmetry, fewer than 10 signals may be observed. Key signals include those for the two carboxylic acid carbons, the four aromatic carbons attached to substituents, the two aromatic carbons bearing hydrogen, and the two methoxy group carbons. nih.govlibretexts.org The electron-donating methoxy groups and electron-withdrawing carboxylic acid groups significantly influence the chemical shifts of the aromatic carbons. libretexts.org
Interactive Data Table: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~10-13 | Broad Singlet | 2 x -COOH |
| ¹H | ~7.7 | Doublet | Aromatic C-H |
| ¹H | ~7.2 | Doublet | Aromatic C-H |
| ¹H | ~3.9 | Singlet | 2 x -OCH₃ |
| ¹³C | ~168 | Singlet | 2 x -COOH |
| ¹³C | ~150 | Singlet | Aromatic C-OCH₃ |
| ¹³C | ~125 | Singlet | Aromatic C-COOH |
| ¹³C | ~115 | Singlet | Aromatic C-H |
| ¹³C | ~56 | Singlet | 2 x -OCH₃ |
| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for the functional groups. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, making these methods excellent for functional group identification. pnl.govarxiv.org
For this compound, the IR spectrum is dominated by features characteristic of its carboxylic acid and methoxy groups. nist.gov A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a strong, sharp band around 1700 cm⁻¹. Additional key absorptions include C-O stretching for the ether and acid groups, and aromatic C=C and C-H vibrations. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (dimer) |
| ~1700 | Sharp, Strong | C=O stretch | Carboxylic Acid |
| ~1590, ~1460 | Medium | C=C stretch | Aromatic Ring |
| ~1270 | Strong | C-O stretch | Aryl Ether & Carboxylic Acid |
| ~1025 | Medium | =C-O-C stretch | Methoxy Group |
| Note: Data is compiled from typical values and data available from the NIST WebBook for the related compound 3,4-Dimethoxybenzoic acid. nist.gov |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In organic molecules, this typically involves π → π* and n → π* transitions associated with chromophores. The benzene (B151609) ring in this compound, substituted with both electron-donating (-OCH₃) and electron-withdrawing (-COOH) groups, acts as the primary chromophore. The UV-Vis spectrum provides information on the extent of conjugation in the molecule. libretexts.orgscience-softcon.de The absorption maxima (λmax) are characteristic of the substituted benzoyl system.
Interactive Data Table: UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~294 | Ethanol | π → π |
| ~258 | Ethanol | π → π |
| ~220 | Ethanol | π → π* |
| Note: Values are representative and can be influenced by solvent polarity and pH. |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable clues about the molecule's structure. rsc.org For this compound (C₁₀H₁₀O₆), the molecular weight is 226.18 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z = 226. The fragmentation of this ion is driven by the functional groups present. Common fragmentation pathways for aromatic acids and ethers include the loss of small, stable neutral molecules or radicals. libretexts.org
Interactive Data Table: Significant Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Identity |
| 226 | [C₁₀H₁₀O₆]⁺ | Molecular Ion (M⁺) |
| 208 | [M - H₂O]⁺ | Loss of water |
| 181 | [M - COOH]⁺ | Loss of carboxyl radical |
| 166 | [M - COOH - CH₃]⁺ | Loss of carboxyl and methyl radicals |
| 147 | [Fragment] | Further fragmentation |
| 135 | [Fragment] | Further fragmentation |
| Note: This table is based on expected fragmentation patterns and data available for the compound and its derivatives. The base peak and relative intensities can vary with instrument conditions. nih.gov |
X-ray Crystallographic Studies (specific to the phthalic acid)
While spectroscopic methods provide crucial data on connectivity and functional groups, only X-ray crystallography can deliver an unambiguous, three-dimensional picture of a molecule's structure in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. fzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of each atom in the crystal lattice. creative-biostructure.com This yields a detailed molecular model with accurate bond lengths, bond angles, and torsional angles. creative-biostructure.com
For this compound, a single-crystal X-ray study would reveal:
The planarity of the benzene ring.
The precise bond lengths and angles of the carboxylic acid and methoxy substituents.
The orientation of the substituents relative to the ring and to each other. For instance, steric hindrance between the adjacent carboxylic acid and methoxy groups could cause them to twist out of the plane of the benzene ring.
Intermolecular interactions that define the crystal packing. A key feature would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. researchgate.net
While detailed crystallographic data for this compound is not as readily available as for its simpler analog, 3,4-dimethoxybenzoic acid, studies on related structures provide a strong basis for these expectations. researchgate.netiaea.orgnih.gov A study on a copper (II) complex of 3,4-dimethoxybenzoate confirms the coordination through the carboxylate oxygen atoms. researchgate.net
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| Z (Molecules per unit cell) | 2, 4, or 8 | Indicates the number of molecules in the asymmetric unit. |
| Intermolecular Interactions | O-H···O Hydrogen Bonds | Confirms the presence and geometry of hydrogen-bonded dimers. |
| Note: This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction experiment. |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to characterize the crystalline nature of solid materials. It provides a unique fingerprint for a specific crystalline phase, allowing for identification, polymorph screening, and assessment of sample purity. When a beam of X-rays is directed at a powdered crystalline sample, diffraction occurs at specific angles (2θ) determined by the spacing of atomic planes in the crystal lattice, as described by Bragg's Law.
For this compound, PXRD analysis is crucial for confirming the identity of the synthesized solid and ensuring the absence of other crystalline phases or amorphous content. The resulting diffractogram, a plot of diffraction intensity versus the 2θ angle, contains a set of peaks whose positions and relative intensities are characteristic of the compound's specific crystal structure. High-temperature PXRD studies can also be employed to investigate thermal stability and phase transitions, as demonstrated in the analysis of related complex metal gallates, which showed a loss of crystallinity at elevated temperatures researchgate.net.
While a full experimental diffractogram is specific to the precise conditions of measurement, the data derived from single-crystal X-ray analysis allows for the calculation of a theoretical powder pattern. This theoretical pattern serves as a benchmark for experimental results. A representative set of calculated PXRD peaks for a crystalline phase of an aromatic dicarboxylic acid is shown below.
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 60 |
| 21.1 | 4.21 | 100 |
| 25.8 | 3.45 | 75 |
| 28.3 | 3.15 | 50 |
| 30.5 | 2.93 | 40 |
| Note: This table is illustrative of typical PXRD data for an aromatic carboxylic acid and does not represent experimentally verified data for this compound. |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing and resulting supramolecular architecture of this compound are governed by a network of non-covalent intermolecular interactions. The most significant of these are the hydrogen bonds formed by the two carboxylic acid functional groups. Aromatic dicarboxylic acids typically form robust hydrogen-bonded homodimers, where the carboxyl groups of two adjacent molecules interact in a head-to-head fashion. This interaction is characterized by the highly reliable R²₂(8) graph-set motif.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Formation of primary dimeric synthons (R²₂(8) motif). |
| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O=C (Carboxyl) | Links dimers into sheets or 3D networks. iucr.org |
| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O-CH₃ (Methoxy) | Further stabilization of the supramolecular structure. |
| van der Waals Forces | H···H, C···H | H···H, C···H | Contributes to overall packing efficiency. iucr.orgdergipark.org.tr |
Other Analytical Techniques
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for quantifying the compound and detecting any impurities, such as starting materials, by-products, or isomers like 4,5-dimethoxyphthalic acid (m-hemipinic acid). cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC)
HPLC is an ideal method for the analysis of this compound due to the compound's polarity and UV-active nature. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is separated from less polar and more polar impurities, and its concentration is determined using a UV detector, which is highly sensitive to the aromatic ring system. The use of sensitive HPLC methods has been noted for detecting related phenolic compounds. researchgate.net
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at λ ≈ 254 nm or 290 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and high polarity stemming from the two carboxylic acid groups. To overcome this, a derivatization step is typically required to convert the carboxylic acids into more volatile esters, such as their methyl esters. This is commonly achieved by reacting the sample with an agent like diazomethane (B1218177) or an acidic methanol (B129727) solution. Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass fragmentation patterns. scribd.com Pyrolysis-GC-MS has also been utilized to study the degradation of related compounds. researchgate.net
| Parameter | Typical Condition |
| Derivatization | Required; typically esterification to form methyl or ethyl esters. |
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
V. Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. jmchemsci.com These calculations provide a foundational understanding of the molecule's behavior at the quantum level.
Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. bhu.ac.innih.govmdpi.com DFT studies for 3,4-Dimethoxyphthalic acid would typically involve geometry optimization to find the most stable molecular conformation. researchgate.net Following optimization, various electronic properties can be calculated to characterize the molecule.
Key electronic structure descriptors that are typically calculated include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). bhu.ac.in These parameters help in understanding the molecule's polarity and the reactivity of different atomic sites. bhu.ac.inresearchgate.net For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov
Table 1: Representative Calculated Electronic Properties of this compound Note: These are hypothetical values for illustrative purposes based on typical DFT calculations for similar organic acids.
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Description |
|---|---|---|
| Total Energy | -878.5 Hartree | The total electronic energy of the optimized molecule in its ground state. |
| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. bhu.ac.in |
| Point Group | C1 | Indicates the molecule has no symmetry elements other than the identity. bhu.ac.in |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govdergipark.org.tr DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. dergipark.org.trmaterialsciencejournal.org Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Representative Frontier Molecular Orbital (FMO) Energies for this compound Note: These are hypothetical values for illustrative purposes based on typical DFT calculations for similar molecules.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The HOMO-LUMO gap is a crucial descriptor for assessing the potential efficacy of pharmaceutical compounds, with smaller gaps often suggesting higher reactivity. mdpi.com
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. materialsciencejournal.orgnih.gov
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. uokerbala.edu.iq These theoretical spectra, when compared with experimental results, help in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is reliably used to compute NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR data. nih.gov
Table 3: Representative Comparison of Theoretical and Experimental Spectroscopic Data for this compound Note: These are hypothetical values for illustrative purposes.
| Spectroscopic Data | Theoretical Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| UV-Vis λmax (in DMSO) | 295 nm | 292 nm |
| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1698 cm⁻¹ |
| ¹H NMR (Ar-H) | 7.35 ppm | 7.31 ppm |
| ¹³C NMR (COOH) | 168.5 ppm | 169.2 ppm |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system. mdpi.com For this compound, MD simulations can be employed to explore its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules.
These simulations can reveal the preferred conformations of the molecule, the dynamics of its carboxylic acid and methoxy (B1213986) groups, and the formation and breaking of hydrogen bonds with solvent molecules. nih.govnih.gov Such studies are crucial for understanding how the molecule behaves in a condensed phase, which is often more relevant to its real-world applications than the gas-phase environment of quantum calculations. nih.gov For example, simulations of related phthalic acid esters have been used to investigate their permeation through model cell membranes, providing insights into their biological toxicity. nih.govmdpi.com
In Silico Modeling of Reaction Pathways
In silico modeling of reaction pathways involves using computational methods to investigate the mechanisms of chemical reactions. This approach can identify transition states, determine activation energies, and calculate reaction enthalpies, providing a detailed picture of how a reaction proceeds. researchgate.netmdpi.com
For this compound, this could involve studying its synthesis, such as the oxidation of a precursor molecule, or its degradation pathways. Computational studies on similar reactions, like the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, have shown that explicit solvent molecules can play a crucial catalytic role by acting as proton donors and acceptors. mdpi.comnih.gov By modeling the reaction of this compound, researchers could optimize reaction conditions to improve yields or predict potential byproducts, guiding synthetic and experimental efforts. mdpi.com
Vi. Applications in Materials Science and Industrial Chemistry
Polymer and Polymeric Material Development
Dicarboxylic acids are fundamental building blocks in the synthesis of condensation polymers such as polyesters and polyamides. The general principle involves the reaction of a dicarboxylic acid with a diol to form a polyester (B1180765) or with a diamine to form a polyamide, with the elimination of a small molecule like water. youtube.comchemguide.co.uk The structure of the dicarboxylic acid monomer, including the presence and position of substituent groups on the aromatic ring, can significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. nih.gov
Polyesters are a major class of synthetic polymers characterized by the presence of ester linkages in their main chain. libretexts.org They are typically synthesized through the polycondensation reaction of a dicarboxylic acid with a diol. essentialchemicalindustry.org The properties of the resulting polyester are dictated by the chemical structures of both the diacid and the diol monomers. nih.gov For instance, the incorporation of aromatic rings into the polymer backbone generally enhances rigidity and thermal stability. essentialchemicalindustry.org
While common isomers like terephthalic acid and isophthalic acid are extensively used in the commercial production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET), the specific use of 3,4-Dimethoxyphthalic acid as a primary monomer in large-scale polyester production is not widely documented in publicly available research. The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring would be expected to influence the polymer's properties, potentially affecting its crystallinity, solubility, and thermal behavior compared to polyesters derived from unsubstituted phthalic acids. Research into polyesters derived from various phthalic acid isomers has shown that the substitution pattern on the aromatic ring can be used to fine-tune the fragmentation behavior and sodium ion affinity of the resulting polymers. nih.gov
Polyamides are polymers characterized by amide linkages (-CO-NH-) and are known for their excellent strength, durability, and resistance to wear. chemguide.co.uk The synthesis of polyamides typically involves the condensation polymerization of a dicarboxylic acid with a diamine. ekb.eg A well-known example is Nylon 6,6, which is produced from adipic acid and hexamethylenediamine. chemguide.co.uk
Similar to polyesters, the properties of polyamides can be tailored by the choice of the constituent monomers. The incorporation of aromatic structures can lead to high-performance materials with enhanced thermal stability. However, there is a lack of specific and detailed research findings on the use of this compound in the synthesis of polyamides for technical applications. The reactivity of the carboxylic acid groups and the steric hindrance from the methoxy groups could play a role in the polymerization process and the final properties of the polyamide.
The potential application of polymers derived from this compound in areas such as textiles, packaging, and biomedical devices is contingent on the specific properties of these polymers. For textiles, properties like fiber-forming ability, tensile strength, and dye affinity are crucial. google.com In packaging, barrier properties against gases and moisture, as well as thermal stability, are important considerations. researchgate.netresearchgate.net For biomedical devices, biocompatibility and biodegradability are often key requirements. mdpi.comnih.govnih.gov
Given the limited information on polymers specifically synthesized from this compound, a detailed account of their role in these applications cannot be provided. The performance of such polymers would need to be experimentally determined and compared with existing materials.
Development of Specialty Chemicals and Dyes
Phthalic acid derivatives are known precursors in the synthesis of various specialty chemicals, including dyes and pigments. researchgate.netresearchgate.netiosrjournals.org The synthesis of dyes often involves the use of aromatic compounds that can be chemically modified to create chromophoric systems. For instance, direct dyes for cotton fabrics have been synthesized from terephthalic and isophthalic acids. researchgate.netiosrjournals.org The general process for creating azo dyes, a major class of synthetic colorants, involves the diazotization of a primary aromatic amine and its subsequent coupling with a suitable coupling component. asianpubs.orgunb.ca
Advanced Materials Synthesis and Functionalization
A notable application of a derivative of this compound is in the synthesis of advanced functional materials, specifically porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). A study has reported the use of 3,4-di(3,5-dicarboxyphenyl)phthalic acid , a hexacarboxylic acid derivative, in the solvothermal self-assembly with Cadmium (Cd²⁺) ions. nih.gov This process resulted in the formation of a porous coordination polymer with a significant guest-accessible void volume. nih.gov
These porous materials have shown potential applications in:
Dye Adsorption: The synthesized porous material demonstrated selective adsorption of cationic dyes like Azure A and Methylene Blue. nih.gov
White-Light Emitting Materials: The material exhibits blue-light emission and can be doped with Europium (Eu³⁺) and Terbium (Tb³⁺) ions to produce a white-light emitting material. nih.gov
This research highlights the potential of using functionalized derivatives of this compound to create advanced materials with tailored properties for applications in areas like separation, sensing, and optoelectronics.
Below is a data table summarizing the adsorption capacity of the porous coordination polymer derived from 3,4-di(3,5-dicarboxyphenyl)phthalic acid.
| Dye | Maximum Adsorption Capacity (mg·g⁻¹) | Recyclability (Number of Rounds) |
|---|---|---|
| Azure A (AA⁺) | 698.2 | At least 5 |
| Methylene Blue (MB⁺) | 573.2 | Not specified |
Vii. Future Research Directions
Exploration of Novel Synthetic Methodologies
While classical syntheses of 3,4-dimethoxyphthalic acid are established, future research will likely pivot towards the development of more sustainable and efficient methodologies. The exploration of greener synthetic pathways, minimizing the use of harsh reagents and reducing waste, is a paramount goal in modern chemistry.
Key areas for investigation include:
Catalytic C-H Activation/Functionalization: Research into palladium-catalyzed alkoxycarbonylation of aromatic C-H bonds has shown promise for synthesizing phthalic acid derivatives. rsc.org Future studies could adapt these methods for the direct, regioselective carboxylation of veratrole, offering a more atom-economical route to this compound compared to traditional oxidation of substituted xylenes.
Metal-Catalyzed Cascade Reactions: Ruthenium-catalyzed intermolecular cascade reactions have been successfully employed to create substituted phthalides from aromatic acids and aldehydes. nih.gov Investigating similar cascade strategies could lead to novel, one-pot syntheses of this compound derivatives from simpler precursors.
Biocatalysis: The use of engineered enzymes or whole-cell systems for the specific oxidation of renewable starting materials could provide an environmentally benign route to the target molecule. Research in this area would focus on identifying or developing enzymes capable of selectively oxidizing appropriate precursors.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity.
Investigation of Advanced Material Applications
The rigid aromatic core and the functional carboxylic acid groups of this compound make it an attractive building block for advanced materials. Its potential in this area remains largely untapped.
Future research directions could include:
High-Performance Polymers: As a monomer, this compound can be used to synthesize polyesters, polyamides, and polyimides. The methoxy (B1213986) groups can enhance solubility and modify the thermal and mechanical properties of the resulting polymers. Systematic studies are needed to synthesize and characterize these polymers to evaluate their potential as engineering plastics, specialty fibers, or membrane materials.
Metal-Organic Frameworks (MOFs): The dicarboxylic acid structure is ideal for creating porous coordination polymers or MOFs. By linking metal ions with this compound as the organic linker, novel materials with potential applications in gas storage, separation, and catalysis could be designed and synthesized. The methoxy groups could influence the pore environment and functionality of the resulting MOF.
Functional Dyes and Pigments: The phthalic acid moiety is a core component of many phthalocyanine (B1677752) and xanthene dyes. The introduction of dimethoxy substituents onto this core could be explored to tune the photophysical properties (color, fluorescence) of new dye molecules for applications in sensing, imaging, or organic electronics.
Deeper Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. While the general reactions of this compound are known, detailed mechanistic insights are often lacking.
Areas ripe for investigation are:
Anhydride (B1165640) Formation: The kinetics and mechanism of the dehydration of this compound to its corresponding anhydride under various conditions (thermal, chemical) could be studied in detail. This would involve identifying intermediates and transition states to enable finer control over this important industrial process.
Decarboxylation Reactions: Investigating the mechanism of selective mono- or di-decarboxylation would provide valuable information for synthetic chemists. Understanding the factors that control this process (temperature, catalyst, solvent) can lead to more predictable and efficient synthetic routes to other valuable chemicals.
Radical-Mediated Reactions: Inspired by studies on the degradation of related compounds like dimethyl phthalate (B1215562) by hydroxyl radicals nih.govresearchgate.net, a detailed investigation into the reaction of this compound with various radical species could be undertaken. This would provide insight into its environmental fate and could also be harnessed for novel functionalization reactions. Experimental studies combined with computational analysis could identify the primary reaction pathways, such as radical adduct formation and hydrogen atom transfer. nih.gov
Comprehensive Computational Characterization
Computational chemistry provides a powerful tool for predicting and understanding the properties and reactivity of molecules, complementing experimental work. A comprehensive computational characterization of this compound is a logical next step in its scientific exploration.
Future computational studies should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), a wide range of properties can be accurately predicted. This includes optimizing the molecular geometry, calculating vibrational frequencies for comparison with experimental IR and Raman spectra, predicting NMR chemical shifts, and determining electronic properties such as HOMO-LUMO energies and electrostatic potential maps. These calculations can provide a deep understanding of the molecule's structure and intrinsic reactivity. researchgate.net
Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of key reactions, such as anhydride formation or esterification. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms and predict reaction kinetics, guiding experimental efforts.
Molecular Dynamics Simulations: To understand the behavior of this compound in different environments, molecular dynamics (MD) simulations can be employed. These simulations can model the solvation of the molecule in various solvents and its interactions when incorporated into larger systems like polymers or MOFs, providing insights into material properties at the atomic level.
Q & A
Q. What are the recommended synthetic routes for 3,4-dimethoxyphthalic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis often involves methoxylation or demethylation of precursor compounds. For example, potassium hydroxide in methanol under reflux can facilitate selective demethylation of polymethoxy precursors, while hydrochloric acid (pH 3) may stabilize intermediates during hydrolysis . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC and adjusting solvent polarity (e.g., acetonitrile-phosphate buffer systems) to isolate products .
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical for characterization?
- Methodological Answer : Purity can be assessed using reversed-phase HPLC with UV detection (e.g., 254 nm), employing mobile phases like acetonitrile-phosphate buffer (pH 3) for optimal retention . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) and high-resolution mass spectrometry (HRMS). Cross-referencing with databases like HMDB or NIST Chemistry WebBook ensures spectral accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in sealed containers away from heat and incompatible materials (e.g., strong oxidizers) . In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in esterification or amidation reactions?
- Methodological Answer : The ortho-dicarboxylic acid groups create steric hindrance, requiring activation via carbodiimide coupling agents (e.g., DCC/DMAP). Methoxy groups act as electron donors, potentially directing electrophilic substitution. Computational modeling (DFT calculations) can predict reactive sites, validated experimentally by tracking substituent effects via NMR kinetics .
Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Systematic solubility studies using gravimetric or UV-spectrophotometric methods under controlled conditions (temperature, pH) are essential. For example, compare solubility in methanol vs. dimethyl sulfoxide (DMSO) at 25°C and 40°C. Data normalization to Hansen solubility parameters can reconcile discrepancies .
Q. How can researchers design degradation studies to assess the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
